molecular formula C22H31F3N2O4 B3969569 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone;2,2,2-trifluoroacetic acid

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone;2,2,2-trifluoroacetic acid

Cat. No.: B3969569
M. Wt: 444.5 g/mol
InChI Key: OCMOPASQWDSNKA-UHFFFAOYSA-N
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Description

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone;2,2,2-trifluoroacetic acid is a complex organic compound that features a piperidine and azepane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with azepane under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine or azepane rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and piperidine-based drugs.

    Azepane Derivatives: Compounds containing the azepane ring system.

Uniqueness

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone is unique due to its combination of piperidine and azepane rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[4-(azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2.C2HF3O2/c1-17-6-8-19(9-7-17)24-16-20(23)22-14-10-18(11-15-22)21-12-4-2-3-5-13-21;3-2(4,5)1(6)7/h6-9,18H,2-5,10-16H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMOPASQWDSNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)N3CCCCCC3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone;2,2,2-trifluoroacetic acid
Reactant of Route 2
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone;2,2,2-trifluoroacetic acid
Reactant of Route 3
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone;2,2,2-trifluoroacetic acid
Reactant of Route 4
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone;2,2,2-trifluoroacetic acid
Reactant of Route 5
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone;2,2,2-trifluoroacetic acid
Reactant of Route 6
Reactant of Route 6
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone;2,2,2-trifluoroacetic acid

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